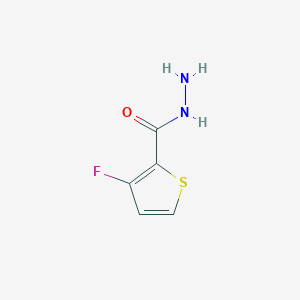

3-Fluorothiophene-2-carbohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Fluorothiophene-2-carbohydrazide is a fluorinated thiophene derivative Thiophene derivatives are known for their wide range of applications in various fields such as organic electronics, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluorothiophene-2-carbohydrazide typically involves the fluorination of thiophene derivatives. One common method is the Schiemann reaction, where 2-methoxycarbonylthiophene-3-diazonium tetrafluoroborate is used as a precursor. The product, methyl 3-fluorothiophene-2-carboxylate, is then saponified to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using gaseous fluorinating agents such as sulfur tetrafluoride (SF4) or perchloryl fluoride (FClO3). These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluorothiophene-2-carbohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-Fluorothiophene-2-carbohydrazide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as an antimicrobial and anticancer agent.

Medicine: Explored for its role in drug development, particularly in designing selective enzyme inhibitors.

Industry: Utilized in the production of advanced materials such as electrochromic supercapacitors

Mechanism of Action

The mechanism of action of 3-Fluorothiophene-2-carbohydrazide involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. Pathways involved may include inhibition of bacterial cell wall synthesis or disruption of cancer cell proliferation .

Comparison with Similar Compounds

3-Fluorothiophene: A simpler fluorinated thiophene derivative.

Thiophene-2-carbohydrazide: Lacks the fluorine atom but shares the carbohydrazide functional group.

5-Bromothiophene-2-carbohydrazide: Contains a bromine atom instead of fluorine.

Uniqueness: 3-Fluorothiophene-2-carbohydrazide is unique due to the presence of both the fluorine atom and the carbohydrazide group. This combination imparts enhanced chemical stability, biological activity, and potential for diverse applications compared to its non-fluorinated or differently substituted counterparts .

Biological Activity

3-Fluorothiophene-2-carbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies, including in vitro evaluations, structure-activity relationships, and potential mechanisms of action.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

- Chemical Formula : C₅H₄F N₃O S

- Structure : The compound features a thiophene ring substituted with a fluorine atom and a carbohydrazide moiety.

The synthesis of this compound typically involves the reaction of 3-fluorothiophene with hydrazine derivatives under controlled conditions. The efficiency and yield of the synthesis can vary based on the methods employed, with recent advancements focusing on optimizing reaction conditions to enhance yields and reduce by-products .

Biological Activity Overview

The biological activity of this compound has been investigated across various studies, highlighting its potential as an anticancer agent and its effects on cellular pathways.

Anticancer Activity

- Mechanism of Action : Studies suggest that this compound may exert its anticancer effects through multitargeted inhibition of key enzymes involved in purine biosynthesis. This includes inhibition of enzymes such as GARFTase and AICARFTase, which are crucial for tumor cell proliferation .

- In Vitro Studies : In vitro evaluations have shown that derivatives of thiophene-based compounds exhibit significant cytotoxicity against various human cancer cell lines. For instance, related compounds have demonstrated IC₅₀ values in the nanomolar range against tumor cells, indicating potent antitumor activity .

- Selectivity : The compound has been noted for its selectivity towards folate receptor-expressing cells, which are often overexpressed in tumors. This selectivity enhances its therapeutic potential while minimizing effects on normal cells .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The effectiveness of this compound is influenced by its structural components. Modifications to the thiophene ring or substituents on the hydrazide moiety can significantly alter biological activity:

- Fluorine Substitution : The presence of fluorine is critical for enhancing lipophilicity and improving binding affinity to target enzymes.

- Hydrazide Moiety : Variations in the hydrazide structure can lead to different interactions with biological targets, affecting overall efficacy.

Properties

CAS No. |

258522-49-5 |

|---|---|

Molecular Formula |

C5H5FN2OS |

Molecular Weight |

160.17 g/mol |

IUPAC Name |

3-fluorothiophene-2-carbohydrazide |

InChI |

InChI=1S/C5H5FN2OS/c6-3-1-2-10-4(3)5(9)8-7/h1-2H,7H2,(H,8,9) |

InChI Key |

MJOKCXMZHCITKO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1F)C(=O)NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.